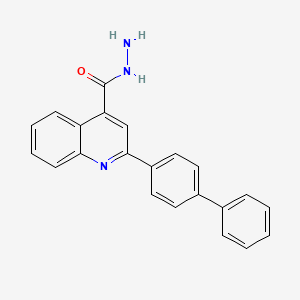
2-(4-Phenylphenyl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenylphenyl)quinoline-4-carbohydrazide is a compound that has been studied in the development of anticancer drugs. The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of research. Quinoline-4-carboxylic acid is a significant structure in synthetic medicinal chemistry. Many methods have been developed for the synthesis of the quinoline moiety .Molecular Structure Analysis
The molecular structure of this compound has been characterized by ¹H-NMR, (13)C-NMR and HRMS .Chemical Reactions Analysis
In the discovery of potent HDAC inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors. In total, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 263.29 g/mol, a density of 1.3±0.1 g/cm³, and a molar refractivity of 79.3±0.3 cm³. It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Pharmacological Potential
2-(4-Phenylphenyl)quinoline-4-carbohydrazide derivatives have garnered attention due to their broad pharmacological potential. Research has demonstrated that certain derivatives synthesized from 2-phenylquinoline-4-carbohydrazide exhibit significant anti-inflammatory and analgesic activities. These compounds, upon testing in animal models, showed comparable efficacy to diclofenac sodium, highlighting their potential as novel therapeutic agents for managing pain and inflammation (Khalifa et al., 2017).
Antimicrobial Applications
Another promising avenue for this compound derivatives is in antimicrobial therapy. A study exploring the microwave-assisted synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives uncovered their potential antimicrobial properties. One derivative, in particular, demonstrated strong activity against bacterial isolates, suggesting a pathway for the development of new antibacterial agents to tackle drug-resistant infections (Bello et al., 2017).
Anti-Cancer Activity
The exploration of this compound derivatives in cancer research has led to the identification of compounds with promising anti-cancer properties. Studies have shown that certain hydrazide derivatives incorporating a quinoline moiety can significantly reduce the viability of neuroblastoma and breast adenocarcinoma cells. These findings indicate the potential of these derivatives in the development of new anti-cancer therapies (Bingul et al., 2016).
Corrosion Inhibition
Outside of biomedical applications, this compound derivatives have also been investigated for their utility in materials science, specifically as corrosion inhibitors. Research into quinoline derivatives has identified their effectiveness in mitigating corrosion of mild steel in acidic mediums. This highlights a non-pharmacological application of these compounds, demonstrating their versatility and potential in industrial applications (Singh et al., 2016).
Propriétés
IUPAC Name |
2-(4-phenylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-25-22(26)19-14-21(24-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,23H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCBXZHQJVDKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2587980.png)
![1'-[2-(Trifluoromethyl)benzoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2587982.png)
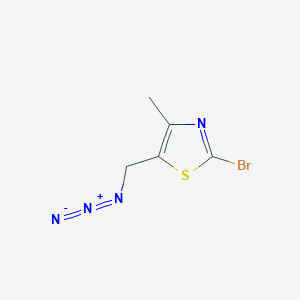
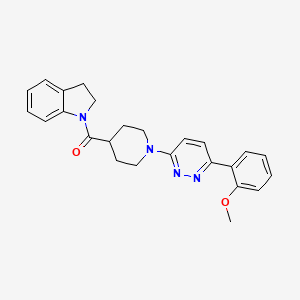

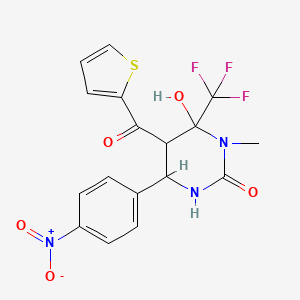
![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2587990.png)

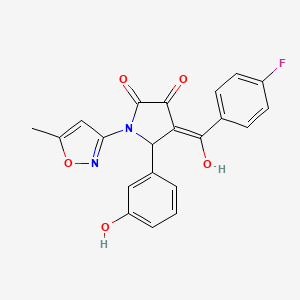

![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide](/img/structure/B2587996.png)
![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587998.png)
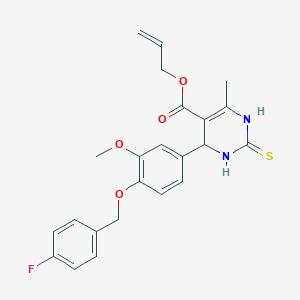
![5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2588002.png)